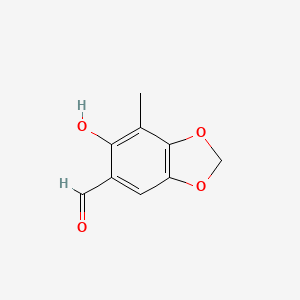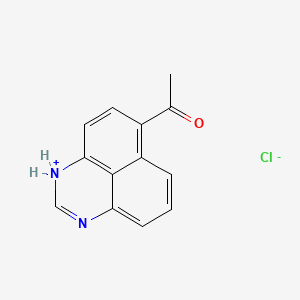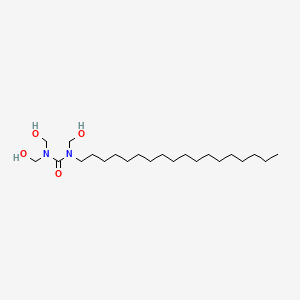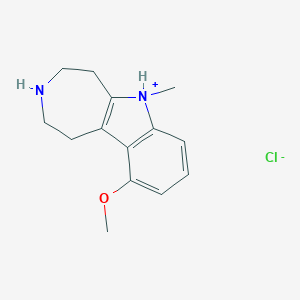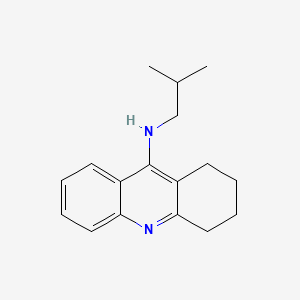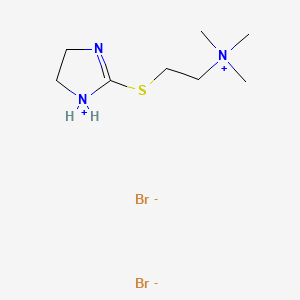
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide is a chemical compound with the molecular formula C8H19Br2N3S and a molecular weight of 349.1296 This compound is known for its unique structure, which includes an imidazoline ring, a thioether linkage, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with an imidazoline derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The product is then purified through recrystallization or other standard purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazoline ring can be reduced under specific conditions.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium chloride for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazoline derivatives, and substituted quaternary ammonium salts
Scientific Research Applications
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with enzymes and receptors, modulating their activity. The quaternary ammonium group can enhance the compound’s solubility and facilitate its transport across biological membranes . These interactions contribute to the compound’s overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: A related compound with similar reactivity but lacking the imidazoline ring.
Imidazole derivatives: Compounds with similar heterocyclic structures but different functional groups and reactivity.
Uniqueness
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide is unique due to its combination of an imidazoline ring, thioether linkage, and quaternary ammonium group.
Properties
CAS No. |
18129-32-3 |
|---|---|
Molecular Formula |
C8H19Br2N3S |
Molecular Weight |
349.13 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)ethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C8H18N3S.2BrH/c1-11(2,3)6-7-12-8-9-4-5-10-8;;/h4-7H2,1-3H3,(H,9,10);2*1H/q+1;;/p-1 |
InChI Key |
LJZWFNXKYFVZRN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCSC1=NCC[NH2+]1.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
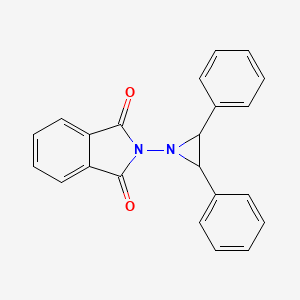
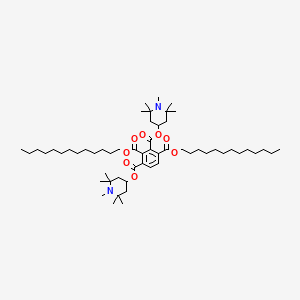
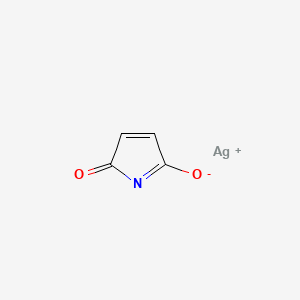
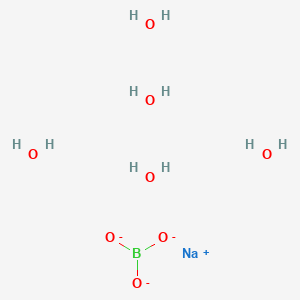
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)

